molecular formula C16H13F3N2OS B2478453 N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide CAS No. 2034287-14-2

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide

Cat. No.: B2478453
CAS No.: 2034287-14-2
M. Wt: 338.35
InChI Key: IFQFQGWODQYWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide is a synthetic organic compound belonging to the class of thiazolidine carboxamides. This structural family has garnered significant interest in medicinal chemistry and oncology research for its potential as a scaffold in developing novel therapeutic agents. Compounds with this core structure are frequently investigated for their ability to interact with key biological targets involved in cell proliferation and survival . The primary research value of this compound and its close structural analogs lies in their potential anticancer applications. Thiazolidine carboxamide derivatives have been identified in patent literature as possessing activity against various cancer cell lines, including prostate, breast, and ovarian cancers . The molecular structure of this compound, which incorporates multiple fluorine atoms, is designed to optimize properties like metabolic stability and membrane permeability, making it a valuable chemical tool for probing biological pathways. Research into similar difluorophenyl-containing molecules suggests potential for multi-target activity against key oncogenic signaling pathways, such as those involving mTOR and EGFR, which are critical for cancer cell growth and survival . This product is offered as a high-purity chemical entity for research purposes. It is intended for use in in vitro assays to screen for biological activity, in structure-activity relationship (SAR) studies to guide medicinal chemistry efforts, and in mechanistic studies to elucidate its potential mode of action. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c17-11-6-4-10(5-7-11)15-21(8-9-23-15)16(22)20-14-12(18)2-1-3-13(14)19/h1-7,15H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQFQGWODQYWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)NC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C16H13F3N2OS
  • Molecular Weight : 338.35 g/mol
  • CAS Number : 2034287-14-2

The compound features a thiazolidine core, which is known for its potential in various therapeutic applications. The presence of fluorine substituents enhances its pharmacological properties by influencing lipophilicity and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound has been shown to inhibit the phosphorylation of AKT and mTOR pathways, which are critical for cancer cell survival and proliferation. This inhibition leads to apoptosis in cancer cells without affecting normal cells .
  • Case Study : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values ranging from 1.27 to 1.50 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
CompoundCell LineIC50 (μM)
This compoundMCF-71.27 - 1.50
DoxorubicinMCF-76.75
SorafenibHepG29.18

Antidiabetic Activity

Thiazolidinone derivatives are recognized for their antidiabetic properties. The compound's structural features may enhance insulin sensitivity and glucose uptake in cells.

  • Research Findings : Studies have shown that thiazolidinone derivatives can activate peroxisome proliferator-activated receptors (PPARs), which play a significant role in glucose metabolism and lipid regulation .

Antimicrobial and Antitubercular Activity

The thiazolidine scaffold has been associated with antimicrobial properties, making it a candidate for treating infections.

  • Antimicrobial Spectrum : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone compounds is highly influenced by their substituents:

  • Fluorine Substituents : The presence of fluorine atoms in the phenyl rings enhances the lipophilicity and metabolic stability of the compounds, potentially increasing their efficacy against target cells.
  • Thiazolidine Core Modifications : Modifications at the thiazolidine ring can lead to significant changes in biological activity, allowing for the rational design of more potent derivatives .

Chemical Reactions Analysis

Thiazolidine Ring Formation and Functionalization

The core reactivity revolves around the thiazolidine ring’s synthesis and subsequent modifications:

  • Synthesis : Formed via cyclocondensation between 2,6-difluoroaniline derivatives and 4-fluorophenyl-substituted thioureas or aldehydes. Optimized yields (40–90%) are achieved using dichloromethane as a solvent, EDC·HCl/DMAP coupling agents, and room-temperature stirring (4–24 h) .

  • Ring Opening : Under acidic conditions, the thiazolidine ring undergoes cleavage at the C–S bond, generating intermediates for further functionalization (e.g., alkylation or acylation).

Carboxamide Group Reactivity

The carboxamide (-CONH-) group participates in:

  • Hydrolysis : Catalyzed by strong acids or bases, yielding 2-(4-fluorophenyl)thiazolidine-3-carboxylic acid and 2,6-difluoroaniline. For example, LiOH in THF/MeOH selectively cleaves ester analogs to carboxylic acids .

  • Nucleophilic Substitution : Reacts with amines (e.g., morpholine, p-anisidine) to form secondary or tertiary amides. This is facilitated by EDC·HCl/DMAP-mediated coupling, producing derivatives with modified pharmacological profiles .

Electrophilic Aromatic Substitution

Fluorine substituents direct electrophilic attacks to specific positions:

Position Reactivity Example Reaction
Para (C-4)Activated by electron-withdrawing -FNitration at C-4 with HNO₃/H₂SO₄
Ortho (C-2,6)Deactivated due to steric hindranceLimited halogenation observed

Oxidation and Reduction

  • Sulfur Oxidation : The thiazolidine sulfur oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering ring conformation and bioactivity.

  • Reductive Amination : The imine bond (if present in analogs) is reduced with NaBH₄ or catalytic hydrogenation, stabilizing the thiazolidine scaffold .

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor in cycloaddition reactions:

  • Thiazolo[4,5-c]pyridazines : Reacts with 3-oxo-2-arylhydrazonopropanals under high-pressure Q-Tube conditions (Scheme 1), forming fused heterocycles with anticancer activity .

  • Mechanism : Enolization of the thiazolidinone, followed by dehydration and nucleophilic addition (Scheme 2) .

Table 1: Key Reaction Conditions and Outcomes

Reaction Type Conditions Products Yield Source
Carboxamide hydrolysisLiOH (1M), THF/MeOH, 16 hCarboxylic acid88%
Amide couplingEDC·HCl/DMAP, DCM, 4–24 hMorpholine/p-anisidine derivatives45–82%
Sulfur oxidationH₂O₂ (30%), RT, 6 hSulfoxide65%
CyclocondensationQ-Tube, 120°C, 12 hThiazolo[4,5-c]pyridazine72–89%

Biological Interaction-Driven Reactivity

In physiological environments:

  • Hydrogen Bonding : The carboxamide NH forms bonds with Glu915 in enzyme active sites, while the carbonyl interacts with Asp1044, critical for kinase inhibition .

  • Metabolic Modifications : Hepatic CYP450 enzymes oxidize the 4-fluorophenyl group to hydroxylated metabolites, detected in pharmacokinetic studies .

Comparative Reactivity with Analogues

Compound Reactivity Difference
N-(3,4-Dichlorophenyl) analogEnhanced electrophilic substitution
2-Pyrazolo-3-phenyl derivatives Higher susceptibility to ring opening

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with structural similarities to N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide, particularly in their N-aryl substituents or heterocyclic cores. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure N-Aryl Substituents Functional Groups/Additional Substituents Reported Use
This compound Thiazolidine-3-carboxamide 2,6-difluorophenyl 4-fluorophenyl at C2 of thiazolidine Not specified
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo(1,5-a)pyrimidine sulfonamide 2,6-difluorophenyl 5-methyl group, sulfonamide linkage Herbicide
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl acetamide 2,6-dimethylphenyl Methoxy group, acetamide linkage Fungicide

Key Structural and Functional Insights

N-Aryl Substituent Effects: The 2,6-difluorophenyl group in both the target compound and flumetsulam enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Fluorination often improves bioavailability and target binding in agrochemicals .

Core Heterocycle Differences: The thiazolidine core in the target compound is distinct from flumetsulam’s triazolopyrimidine and oxadixyl’s oxazolidine. Thiazolidines are associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects, whereas triazolopyrimidines (e.g., flumetsulam) are known for herbicidal activity via acetolactate synthase inhibition . Oxadixyl’s oxazolidine core, combined with its methoxy-acetamide side chain, facilitates fungicidal action by disrupting cell wall synthesis .

Functional Group Implications: The carboxamide linkage in the target compound contrasts with flumetsulam’s sulfonamide group. Oxadixyl’s acetamide and methoxy groups may optimize fungal membrane penetration, a critical factor in its fungicidal efficacy .

Q & A

Basic Research Questions

What synthetic methodologies are optimal for preparing N-(2,6-difluorophenyl)-2-(4-fluorophenyl)thiazolidine-3-carboxamide, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of fluorinated phenyl precursors with thiazolidine intermediates. For example, analogous compounds (e.g., N-[2-(4-fluorophenyl)-4-oxo-thiazolidin-3-yl]-benzothiazole-3-carboxamide) are prepared by heating fluorophenyl-substituted hydrazides (e.g., 3o–3q) in ethanol or THF at 170–210°C, yielding 60–93% . Critical parameters include solvent polarity (EtOH vs. THF), temperature control (excessive heat may degrade fluorinated groups), and stoichiometry of reactants. Crystallization and filtration are key purification steps.

What analytical techniques are validated for characterizing this compound, and how are spectral data interpreted?

  • 1H NMR : Fluorine substituents split aromatic proton signals (e.g., 4-fluorophenyl protons appear as doublets at δ ~6.6–7.6 ppm with coupling constants J = 8 Hz) .
  • IR : Amide C=O stretches at ~1712 cm⁻¹ and N-H stretches at ~3340 cm⁻¹ confirm carboxamide formation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 274 for fluorophenyl acetamides) and fragmentation patterns (e.g., loss of CO or fluorophenyl groups) validate structural integrity .

Advanced Research Questions

How do structural modifications (e.g., fluorine position, thiazolidine ring substitution) affect bioactivity, and how are contradictory SAR trends resolved?

Fluorine at the 2,6-positions on the phenyl ring enhances steric hindrance and electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets (e.g., p38 MAPK inhibition, as seen in structurally related fluorophenyl thiazolidines) . Contradictions arise when comparing 4-fluorophenyl vs. 3-fluorophenyl analogs: 4-substitution may improve solubility but reduce target affinity. Systematic SAR studies require testing derivatives with varied halogenation (e.g., Cl, CF₃) and ring modifications (e.g., thiazole vs. thiazolidine) under consistent assay conditions .

What mechanistic insights explain its potential as an agrochemical fungicide, and how is target selectivity evaluated?

The compound’s thiazolidine-carboxamide scaffold mimics natural antifungal agents (e.g., thiazole-based fungicides). Mechanistic studies involve:

  • Enzyme Inhibition Assays : Testing against fungal cytochrome P450 or chitin synthase .
  • Molecular Docking : Fluorophenyl groups may occupy hydrophobic pockets in fungal enzymes, as seen in similar difluorophenyl acetamide fungicides (e.g., fluazuron) .
  • Selectivity Screening : Cross-testing against mammalian enzymes (e.g., human CYP450 isoforms) to minimize off-target effects .

How do stability studies under varying pH and temperature conditions inform formulation strategies?

  • Thermal Stability : Heating above 200°C in polar solvents (e.g., EtOH) may degrade the thiazolidine ring; TGA/DSC analysis identifies decomposition thresholds .
  • pH Sensitivity : Hydrolysis of the carboxamide bond occurs in acidic/basic conditions (e.g., pH <3 or >10), monitored via HPLC tracking of degradation products like 2,6-difluoroaniline .
  • Light Exposure : Fluorinated aromatics are prone to photodegradation; UV-Vis spectroscopy quantifies photo-stability .

What computational methods predict its pharmacokinetic properties, and how are these validated experimentally?

  • ADME Modeling : Tools like SwissADME estimate logP (~3.5 for similar difluorophenyl carboxamides), suggesting moderate lipophilicity .
  • Caco-2 Permeability Assays : Validate predicted intestinal absorption .
  • Microsomal Stability Tests : Liver microsome incubations quantify metabolic half-life, with LC-MS identifying metabolites (e.g., hydroxylation at the thiazolidine ring) .

Methodological Notes

  • Synthetic Optimization : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of fluorinated intermediates .
  • Contradictory Data : Replicate assays with standardized positive controls (e.g., fluazuron for fungicide studies) to resolve variability .
  • Degradation Analysis : Employ high-resolution LC-MS/MS to distinguish degradation products from synthetic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.